Queuine

概要

説明

Queuine is a hypermodified nucleobase found in the first position of the anticodon of transfer RNAs specific for the amino acids asparagine, aspartic acid, histidine, and tyrosine in most eukaryotes and prokaryotes . It is a derivative of 7-deazaguanine and is considered a putative vitamin because it is utilized by all eukaryotes but produced exclusively by bacteria . The nucleoside of this compound is queuosine .

準備方法

Synthetic Routes and Reaction Conditions

Queuine can be synthesized through a convergent scheme utilizing a reductive amination as the penultimate step. The synthesis demonstrates the utility of silylation to facilitate reactions of various pyrrolo[2,3-d]pyrimidine intermediates . The overall yield of this synthesis is approximately 36% .

Industrial Production Methods

This compound is not produced industrially on a large scale due to its complex structure and the availability of natural sources. It is primarily obtained from bacterial sources or salvaged from dietary intake and gut microflora .

化学反応の分析

Types of Reactions

Queuine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form specific deletion signatures in RNA sequencing data.

Substitution: The guanine at the wobble position of transfer RNAs is replaced with this compound by the enzyme guanine-tRNA transglycosylase.

Common Reagents and Conditions

Periodate: Used for the oxidation of this compound in RNA sequencing.

Guanine-tRNA transglycosylase: Facilitates the substitution of guanine with this compound in transfer RNAs.

Major Products Formed

Queuosine: The nucleoside form of this compound, which is incorporated into transfer RNAs.

Oxidized this compound: Formed during the oxidation process.

科学的研究の応用

Neuroprotection

Queuine has been identified as a potential therapeutic agent in neurodegenerative diseases. Research indicates that this compound promotes optimal translation and prevents protein aggregation, which is crucial in conditions like Parkinson's disease (PD) and Alzheimer’s disease (AD).

Case Study: STL-101 in Neurodegeneration

A study investigated the effects of chemically synthesized this compound (STL-101) on neuronal health. The results demonstrated:

- Decreased Hyperphosphorylation : this compound treatment significantly reduced hyperphosphorylated alpha-synuclein levels, a marker associated with PD.

- Increased Neuronal Survival : In both acute and chronic AD models, pre-treatment with STL-101 enhanced neuronal survival rates .

| Parameter | Control | STL-101 Treatment |

|---|---|---|

| Alpha-synuclein Hyperphosphorylation | High | Significantly Reduced |

| Neuronal Survival Rate | Low | Increased |

Mitochondrial Function

This compound plays a critical role in mitochondrial health, particularly concerning mitochondrial tRNA (mt-tRNA) modifications. It has been shown to ameliorate mitochondrial dysfunction caused by specific mt-tRNA variants.

Case Study: mt-tRNA Asn Variants

A recent study focused on patients with mt-tRNA Asn variants, revealing:

- Therapeutic Effectiveness : this compound supplementation restored mitochondrial protein activities and improved oxygen consumption rates (OCR) in affected cells.

- Pathogenicity Confirmation : The study confirmed the pathogenic nature of the m.5708 C > T variant through comprehensive biochemical analysis .

| Variant | Serum this compound Level | OCR Improvement |

|---|---|---|

| m.5708 C > T | Significantly Reduced | Restored |

Regulation of Cellular Responses

This compound has been implicated in regulating cellular responses to environmental stressors, such as arsenite toxicity. Its availability can influence how human hepatocellular carcinoma cells respond to arsenite exposure.

Case Study: Arsenite Toxicity

Research showed that this compound availability modulates cellular responses to arsenite, suggesting its potential role in cancer treatment strategies .

Implications for Disease Management

The findings regarding this compound's role in neuroprotection and mitochondrial function open avenues for its application in therapeutic strategies for various diseases:

- Neurodegenerative Disorders : this compound may serve as a neuroprotective agent, particularly in PD and AD.

- Mitochondrial Diseases : Its supplementation could be beneficial for patients with mt-tRNA-related mitochondrial dysfunctions.

作用機序

Queuine exerts its effects by being incorporated into the wobble position of transfer RNAs specific for asparagine, aspartic acid, histidine, and tyrosine . This modification enhances the translational speed and fidelity of these transfer RNAs, thereby regulating protein synthesis . This compound also contributes to the generation of various biochemicals by influencing the levels of the cofactor tetrahydrobiopterin, which is necessary for the synthesis of tyrosine, serotonin, dopamine, epinephrine, and norepinephrine .

類似化合物との比較

Similar Compounds

Guanine: A standard nucleobase that queuine replaces at the wobble position of transfer RNAs.

Archaeosine: A related 7-deazaguanine derivative found in the transfer RNAs of archaea.

Tetrahydrobiopterin: A cofactor influenced by this compound, involved in the synthesis of various biochemicals.

Uniqueness of this compound

This compound is unique due to its exclusive bacterial origin and its essential role in the modification of transfer RNAs in eukaryotes and prokaryotes . Unlike other nucleobases, this compound is considered a putative vitamin because it is necessary for healthy cellular function but cannot be synthesized by higher organisms .

生物活性

Queuine is a modified nucleobase that serves as a precursor to queuosine, a naturally occurring modified ribonucleoside found in the tRNAs of various organisms. This compound has garnered attention for its significant biological activities, particularly in relation to oxidative stress resistance and the virulence of certain pathogens, notably Entamoeba histolytica. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is not synthesized by mammals; instead, it is obtained through dietary sources or gut microbiota. Its incorporation into tRNA modifies the anticodon loop, which is crucial for protein synthesis. This modification has been linked to various physiological processes, including stress response and virulence modulation in pathogens.

- Oxidative Stress Resistance : this compound enhances the ability of E. histolytica to withstand oxidative stress by:

- Virulence Modulation : this compound reduces the virulence of E. histolytica by:

Case Study: Impact on Entamoeba histolytica

A significant study demonstrated that this compound supplementation led to a more than five-fold increase in queuosine levels within tRNAs when grown in a specific medium. This increase correlated with enhanced resistance to oxidative stress and reduced virulence . The study utilized various analytical methods, including LC-MS/MS and gel electrophoresis, to quantify tRNA modifications.

| Parameter | Control | This compound Supplemented |

|---|---|---|

| Q-tRNA Levels | Baseline | >5-fold increase |

| C38 Methylation | 23.5% ± 2.1% | 52.5% ± 3.5% |

| Growth Rate | 100% | 50% impairment in siEhQTRT1 |

This data indicates that this compound not only modifies tRNA but also significantly influences the growth dynamics of the parasite under stress conditions.

Role in Mitochondrial Function

Recent studies have explored this compound's potential therapeutic effects on mitochondrial dysfunction caused by mt-tRNA variants. In a clinical study involving patients with mitochondrial diseases, this compound supplementation was shown to enhance stability and function of mt-tRNA Asn, suggesting its role as a potential therapeutic agent for mitochondrial disorders .

Implications for Human Health

Research indicates that this compound may play a role in mitigating arsenite toxicity and regulating cellular responses to environmental stressors. The availability of this compound has been linked to altered cellular metabolism and proliferation, with implications for cancer progression and treatment strategies .

特性

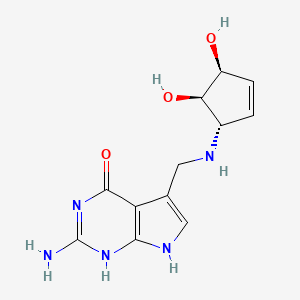

IUPAC Name |

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROLENTHWJFLR-ACLDMZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895854 | |

| Record name | Queuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Certain studies have shown that queuine-deficient mice became tyrosine deficient and expired within eighteen days of being withdrawn from a queuine containing diet. Considering tyrosine is generally a nonessential amino acid, it is presumed that the expiration of the mice was due to a resultant deficiency in the cofactor tetrahydrobiopterin (BH4) (which does contribute to the generation of tyrosine), the endogenous generation of which queuine is believed to contribute to. As a result, one of the potential mechanisms of action by which queuine may act as a vitamin for age-delaying and/or prolonged survival functionality speaks to the plausible essentiality of BH4 for partaking in activities like the hydroxylation of tryptophan to produce serotonin for numerous neurological functions like controlling executive function and playing a part in the pathophysiology of autism, attention-deficit/hyperactivity, bipolar, and schizophrenia disorders. Elsewhere, another study has also demonstrated that queuine and the use of a synthetic analog have been effective in eliciting full remission in a mouse model of multiple sclerosis, particularly via the importance of tRNA guanine transglycosylase (TGT) present in the animal model to utilize the queuine analog substrate. Essentially, animals deficient in TGT are incapable of using queuine or any synthetic analog of the biochemical to modify tRNA to produce queuosine for further related downstream pharmacodynamics and fail to respond to such therapy. Although the specific mechanism of action beyond these actions has not yet been formally elucidated, these actions suggest that some manner of modulation of protein translation may be the principal means via which this therapeutic effect is elicited. In human cells, queuine tRNA-ribosyltransferase (QTRT-1) interacts with queuine tRNA-ribosyltransferase subunit QTRTD1 to form an active queuine tRNA-ribosyltransferase. This enzyme exchanges queuine for the guanine at the wobble position of tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr), thereby forming the hypermodified nucleoside queuosine. | |

| Record name | Queuine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72496-59-4 | |

| Record name | Queuine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Queuine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Queuine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Queuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUEUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAK6EYX2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。